REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]1([C:11]2[N:12]=[CH:13][S:14][C:15]=2C(O)=O)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N-:19]=[N+]=[N-].[Na+].C([O:25][CH2:26]C)C>C1C=CC=CC=1.O>[N:12]1[C:11]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[C:26](=[O:25])[NH:19][C:15]=2[S:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CSC1C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 mmol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice H2O
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent and the excess of thionyl chloride were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
was quickly added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the collected organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The filtrate was gently evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 10 ml of o-dichlorobenzene
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 5-10 hours
|
Duration
|
7.5 (± 2.5) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
WASH
|
Details
|
directly submitted to flash chromatography, elution with dichloromethane/methanol (99/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CSC=2NC(C=3C=CC=CC3C21)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |